4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol
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Overview
Description
4,4’-([1,1’-Biphenyl]-4,4’-diylbis(phenylazanediyl))diphenol is an organic compound that belongs to the class of phenolic derivatives of biphenyl It is a colorless solid and is known for its unique structural properties, which include two phenylazanediyl groups attached to a biphenyl core, each linked to a diphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-([1,1’-Biphenyl]-4,4’-diylbis(phenylazanediyl))diphenol typically involves the oxidative coupling of phenolic compounds. One common method includes the dealkylation of the tetra-t-butyl derivative, which is generated by the oxidative coupling of 2,6-di-tert-butylphenol . The oxidative coupling of phenol itself can yield a mixture of isomers, including 4,4’-biphenol .
Industrial Production Methods: In an industrial setting, the preparation of this compound can involve the use of catalysts such as vanadium(IV) chloride (VCl4) to facilitate the oxidative coupling of phenols . This process can be optimized to enhance yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4,4’-([1,1’-Biphenyl]-4,4’-diylbis(phenylazanediyl))diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form hydroquinones or other reduced derivatives.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, while nitration can be performed using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
4,4’-([1,1’-Biphenyl]-4,4’-diylbis(phenylazanediyl))diphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s phenolic structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential antioxidant properties are being explored for therapeutic applications.
Mechanism of Action
The mechanism by which 4,4’-([1,1’-Biphenyl]-4,4’-diylbis(phenylazanediyl))diphenol exerts its effects involves its interaction with molecular targets through its phenolic groups. These interactions can include hydrogen bonding, π-π stacking, and other non-covalent interactions. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways and potentially modulating biological activity .
Comparison with Similar Compounds
4,4’-Biphenol: A simpler phenolic derivative of biphenyl with similar structural properties.
4,4’-Dihydroxybiphenyl: A compound with two hydroxyl groups attached to a biphenyl core, similar to 4,4’-biphenol.
Uniqueness: 4,4’-([1,1’-Biphenyl]-4,4’-diylbis(phenylazanediyl))diphenol is unique due to its extended structure, which includes phenylazanediyl groups that provide additional sites for chemical modification and interaction. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
121333-95-7 |
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Molecular Formula |
C36H28N2O2 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
4-(N-[4-[4-(N-(4-hydroxyphenyl)anilino)phenyl]phenyl]anilino)phenol |
InChI |
InChI=1S/C36H28N2O2/c39-35-23-19-33(20-24-35)37(29-7-3-1-4-8-29)31-15-11-27(12-16-31)28-13-17-32(18-14-28)38(30-9-5-2-6-10-30)34-21-25-36(40)26-22-34/h1-26,39-40H |
InChI Key |
VLDLGQOPRHBNRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O |
Origin of Product |
United States |
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